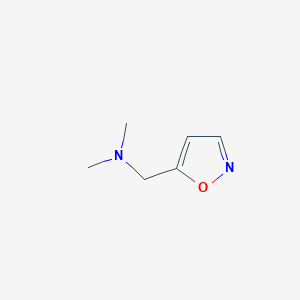![molecular formula C10H8N2O2S B063884 3-(Benzo[d]thiazol-2-yl)oxazolidin-2-one CAS No. 187653-50-5](/img/structure/B63884.png)
3-(Benzo[d]thiazol-2-yl)oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzo[d]thiazol-2-yl)oxazolidin-2-one is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. Also known as BTZO-1, this compound is a heterocyclic molecule that contains both benzothiazole and oxazolidinone moieties.
Mécanisme D'action
The mechanism of action of BTZO-1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In particular, BTZO-1 has been shown to inhibit the activity of carbonic anhydrases, which are enzymes that play a role in the regulation of pH in the body. Additionally, BTZO-1 has been shown to inhibit the activity of certain kinases, which are enzymes that play a role in signaling pathways involved in cell growth and division.
Effets Biochimiques Et Physiologiques
BTZO-1 has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that BTZO-1 can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, BTZO-1 has been shown to inhibit the activity of carbonic anhydrases, which play a role in the regulation of pH in the body. This suggests that BTZO-1 may have potential applications in the treatment of diseases that involve abnormal pH regulation, such as glaucoma.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BTZO-1 in lab experiments is that it is relatively easy to synthesize and purify. Additionally, BTZO-1 has been shown to have a range of biochemical and physiological effects, making it a useful tool for studying various biological processes. However, one limitation of using BTZO-1 in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research involving BTZO-1. One area of interest is the development of BTZO-1 derivatives with improved anticancer activity. Additionally, further studies are needed to fully understand the mechanism of action of BTZO-1 and its potential applications in the treatment of diseases such as glaucoma. Finally, BTZO-1 may have potential applications in materials science, and further research is needed to explore its use as a building block for the synthesis of novel materials.
Méthodes De Synthèse
There are several methods for synthesizing BTZO-1, including the reaction of benzothiazole with ethyl oxazolidin-2-one-4-carboxylate and subsequent hydrolysis of the resulting compound. Another method involves the reaction of benzothiazole with 2-bromo-2-oxazoline followed by treatment with sodium hydroxide.
Applications De Recherche Scientifique
BTZO-1 has been studied for its potential use in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, BTZO-1 has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In biochemistry, BTZO-1 has been studied for its ability to inhibit the activity of certain enzymes, such as carbonic anhydrases. In materials science, BTZO-1 has been investigated for its potential as a building block for the synthesis of novel materials.
Propriétés
Numéro CAS |
187653-50-5 |
|---|---|
Nom du produit |
3-(Benzo[d]thiazol-2-yl)oxazolidin-2-one |
Formule moléculaire |
C10H8N2O2S |
Poids moléculaire |
220.25 g/mol |
Nom IUPAC |
3-(1,3-benzothiazol-2-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H8N2O2S/c13-10-12(5-6-14-10)9-11-7-3-1-2-4-8(7)15-9/h1-4H,5-6H2 |
Clé InChI |
PDLALKFKPJRMPI-UHFFFAOYSA-N |
SMILES |
C1COC(=O)N1C2=NC3=CC=CC=C3S2 |
SMILES canonique |
C1COC(=O)N1C2=NC3=CC=CC=C3S2 |
Synonymes |
2-Oxazolidinone,3-(2-benzothiazolyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione](/img/structure/B63815.png)




![Furo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B63831.png)
![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B63835.png)
